molecular formula C16H13ClN2O3 B5749898 (2E)-3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide

Cat. No.: B5749898
M. Wt: 316.74 g/mol
InChI Key: QGEFHECINNSSGR-JXMROGBWSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-methyl-3-nitroaniline as the primary starting materials.

    Formation of the Enamine: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-methyl-3-nitroaniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the enamine intermediate.

    Amidation: The enamine intermediate is then subjected to amidation using an appropriate amide-forming reagent such as acetic anhydride or carbonyldiimidazole. This step results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide
  • (2E)-3-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide

Uniqueness

(2E)-3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide is unique due to the presence of the chloro substituent on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to distinct pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-11-14(3-2-4-15(11)19(21)22)18-16(20)10-7-12-5-8-13(17)9-6-12/h2-10H,1H3,(H,18,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEFHECINNSSGR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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